N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide
Description
“N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” is a synthetic organic compound that features a pyridine ring, a thiophene ring, and a piperidine ring. These structural components suggest that the compound may have interesting chemical and biological properties, potentially making it useful in various scientific research applications.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-19(22-14-18-2-1-8-21-13-18)4-3-16-5-9-23(10-6-16)20(25)12-17-7-11-26-15-17/h1-2,7-8,11,13,15-16H,3-6,9-10,12,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSUILGJCQZOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced to form the pyridin-3-ylmethyl moiety.
Synthesis of the thiophene derivative: The thiophene ring is functionalized to introduce the acetyl group at the 2-position.
Formation of the piperidine ring: The piperidine ring is synthesized and functionalized to introduce the 1-(2-thiophen-3-ylacetyl) group.
Coupling reactions: The pyridine, thiophene, and piperidine derivatives are coupled together under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized at specific positions on the pyridine, thiophene, or piperidine rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
“N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” could have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylmethyl)-3-[1-(2-furanylacetyl)piperidin-4-yl]propanamide: Similar structure with a furan ring instead of a thiophene ring.
N-(pyridin-3-ylmethyl)-3-[1-(2-benzoyl)piperidin-4-yl]propanamide: Contains a benzoyl group instead of a thiophen-3-ylacetyl group.
Uniqueness
“N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness may translate to different biological activities or chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
